(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine
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Overview
Description
®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a chiral compound that features a pyridine ring substituted with a fluorine atom, a methoxy group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of the fluorine and methoxy substituents, and finally the attachment of the pyrrolidine ring. One common method involves the following steps:
Formation of the Pyridine Ring: Starting from a suitable precursor, such as 2-methoxypyridine, the pyridine ring is constructed through a series of cyclization reactions.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of Pyrrolidine Ring: The pyrrolidine ring is attached through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of ®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 5-hydroxy-2-methoxy-3-(pyrrolidin-2-yl)pyridine.
Reduction: Formation of 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)piperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine: Lacks the chiral center.
5-fluoro-2-methoxy-3-(piperidin-2-yl)pyridine: Contains a piperidine ring instead of a pyrrolidine ring.
5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)benzene: Contains a benzene ring instead of a pyridine ring.
Uniqueness
®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is unique due to its chiral center, which can lead to enantioselective interactions with biological targets. This chiral nature can result in different biological activities compared to its achiral or differently substituted analogs.
Properties
IUPAC Name |
5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJLJHGSNXDVPN-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=N1)F)[C@H]2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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